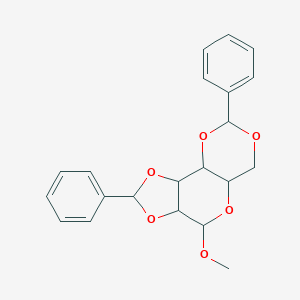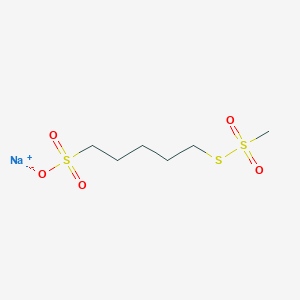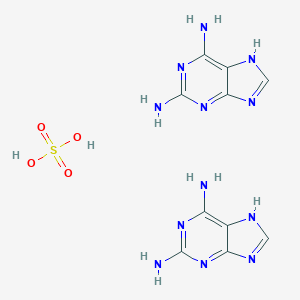
Benzocaine Methanethiosulfonate
Übersicht
Beschreibung
Synthesis Analysis Benzocaine Methanethiosulfonate doesn't directly appear in the literature provided, but its synthesis can be inferred from related compounds. The synthesis of thiourea-linked peptidomimetics, glycosylated amino acids, and neoglycoconjugates using bis(benzotriazolyl)methanethione as a thioacylating agent suggests a method that could potentially be adapted for Benzocaine Methanethiosulfonate (Sureshbabu et al., 2010).
Molecular Structure Analysis The structural studies and characteristics of benzocaine-related compounds, such as the identification of two protomeric species of benzocaine (N- and O-protonated forms), provide insight into the molecular structure and behavior that could be relevant for understanding Benzocaine Methanethiosulfonate. These findings underscore the importance of the surrounding medium's electric properties in determining the molecule's structure (Warnke et al., 2015).
Chemical Reactions and Properties New reactions of benzocaine have been explored, such as its reaction with indane-1,3-dione-2-carbaldehyde to afford the corresponding azomethine, demonstrating the chemical versatility of benzocaine derivatives (Azev et al., 2016). This research could provide a foundation for understanding the chemical reactions involving Benzocaine Methanethiosulfonate.
Physical Properties Analysis The physical properties of Benzocaine Methanethiosulfonate can be surmised from studies on similar molecules. For example, the gas-phase structure, rotational barrier, and vibrational properties of methyl methanethiosulfonate have been extensively characterized, offering a precedent for the type of physical property analysis that would be relevant for Benzocaine Methanethiosulfonate (Tuttolomondo et al., 2007).
Chemical Properties Analysis The chemical properties of compounds structurally related to Benzocaine Methanethiosulfonate can offer insights into its behavior. The study on the desulfurization of benzenethiol on CoMo(110) phases, producing benzene, H2, and adsorbed carbon and sulfur, illustrates the type of chemical properties that might be relevant for Benzocaine Methanethiosulfonate (Chen et al., 1998).
Wissenschaftliche Forschungsanwendungen
Photocontrol of Peptide and Protein Conformation : Methanethiosulfonate-bearing thiol-reactive azo-benzene-based cross-linkers, such as Benzocaine Methanethiosulfonate, can enable reversible photocontrol of peptide and protein conformation. This application is significant in the study of biological structures and functions (Pozhidaeva et al., 2004).
Aid in Fish Transport : Benzocaine derivatives like Benzocaine-hydrochloride are used to assist in fish transport. They help in maintaining water quality and reducing fish activities by reducing ammonia and carbon dioxide excretion (Ferreira et al., 1984).
Potential in Antibacterial, Antifungal, and Anti-Cancer Research : Benzocaine and its analogues are traditionally used as anesthetic agents, but they also show potential for antibacterial, antifungal, and anti-cancer properties. This opens new avenues for future research in medical applications (Khair-ul-Bariyah et al., 2019).
Anesthetic in Aquaculture : Benzocaine is an effective anesthetic for juvenile tambaqui in aquaculture, providing rapid immobilization and quick recovery, making it valuable for fishery management (Gomes et al., 2001).
Methemoglobinemia Research : The use of Benzocaine has been linked to methemoglobinemia, a condition where hemoglobin is modified, reducing its oxygen-carrying capacity. Studies have investigated this effect, which is clinically significant (Guertler & Pearce, 1994).
Controlled Drug Release : Bi-layered tablets containing Benzocaine have been designed for local buccal administration, demonstrating effective controlled and prolonged drug release in both in vitro and in vivo experiments (Maffei et al., 2004).
Protomeric Species Study : Research on Benzocaine has revealed its adoption of two protomeric species in the gas phase, N- and O-protonated. This is significant for understanding its stability and application as local anesthetics (Warnke et al., 2015).
Enzyme Inhibition and Redox-Sensitive Proteins : MMTS, related to Benzocaine Methanethiosulfonate, can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity, offering new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).
Tissue-Selective Drug Targeting : Local anesthetics like Benzocaine can be anchored to cardiac sodium channels, potentially improving tissue-selective drug targeting and reducing side effects (Li et al., 1999).
Safety And Hazards
When handling Benzocaine Methanethiosulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended7.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfonylsulfanylethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKQFVRUBGWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399601 | |
| Record name | Benzocaine Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzocaine Methanethiosulfonate | |
CAS RN |
212207-24-4 | |
| Record name | Benzocaine Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



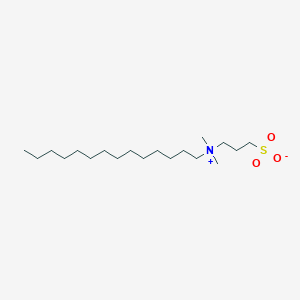
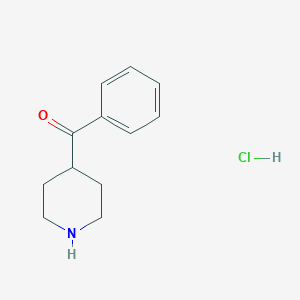
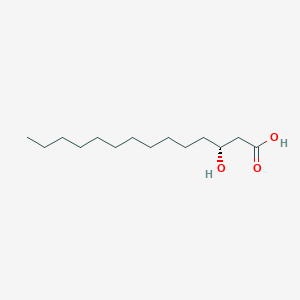
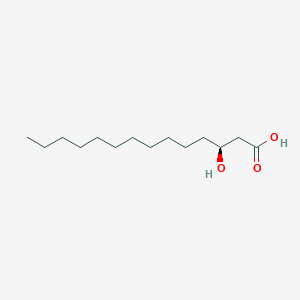
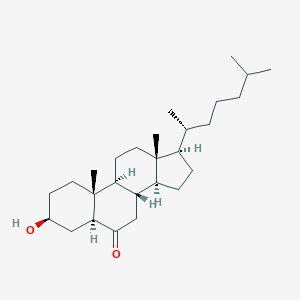
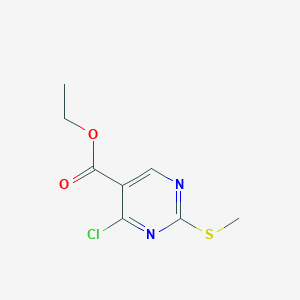
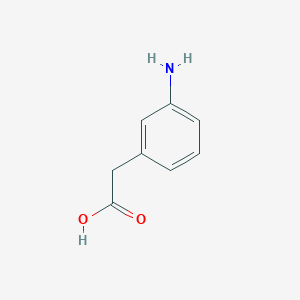
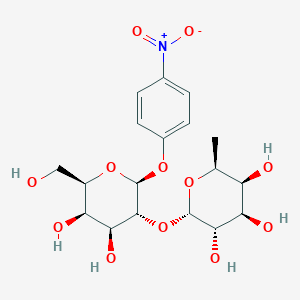
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
